molecular formula C13H13NO2 B1331917 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 86454-34-4

1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1331917
CAS No.: 86454-34-4
M. Wt: 215.25 g/mol
InChI Key: DUMUNLDIUQZSDB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde features a pyrrole core substituted at position 1 with a 4-ethoxyphenyl group and at position 2 with an aldehyde moiety. X-ray crystallographic studies of structurally analogous compounds, such as 1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehyde, reveal monoclinic crystal systems with space group P21/c and unit cell parameters a = 12.6491 Å, b = 7.9932 Å, c = 21.9541 Å, and β = 105.45°. These metrics suggest similar packing arrangements for the ethoxy derivative, where the ethoxyphenyl group adopts a near-planar orientation relative to the pyrrole ring due to conjugation effects.

The aldehyde group at position 2 introduces a slight distortion in the pyrrole ring geometry, with bond angles between the aldehyde carbon (C=O) and adjacent pyrrole carbons measuring approximately 120°, consistent with sp² hybridization. The ethoxy substituent (-OCH₂CH₃) occupies an equatorial position, minimizing steric hindrance with the aromatic system.

Table 1. Key bond lengths and angles from crystallographic data of analogous compounds

Parameter Value (Å or °)
C=O bond length 1.22 ± 0.01
N-C(pyrrole) bond length 1.38 ± 0.02
Dihedral angle (aryl-pyrrole) 12.5°

Properties

IUPAC Name

1-(4-ethoxyphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMUNLDIUQZSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245503
Record name 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86454-34-4
Record name 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86454-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Components and Conditions

  • Starting materials: Aryl methyl ketones (e.g., 4-ethoxyacetophenone), aryl amines (e.g., 4-ethoxyaniline), and β-ketoesters (e.g., ethyl acetoacetate).
  • Catalysts: Copper(I) iodide and iodine.
  • Solvent and temperature: Typically room temperature or mild heating.
  • Mechanism: Involves oxidative condensation, annulation, and selective C–H to C=O oxidation steps.

Research Findings

  • This method yields polysubstituted pyrroles bearing an aldehyde group at the 2-position.
  • The reaction tolerates a wide range of substituents, including electron-donating groups like ethoxy on the phenyl ring.
  • Yields reported for similar derivatives range from moderate to good (e.g., 30–80% depending on substrates and conditions).
  • The structure of products is confirmed by X-ray crystallography and NMR spectroscopy.
Parameter Details
Starting materials 4-Ethoxyacetophenone, 4-ethoxyaniline, ethyl acetoacetate
Catalysts CuI, I2
Temperature Room temperature to mild heating
Solvent Common organic solvents (e.g., DMF)
Yield range 30–80%
Advantages Mild conditions, one-pot, broad substrate scope

This approach is described in detail in a 2017 Organic Letters publication, highlighting the efficiency of I2/CuCl2-mediated oxidative cross-coupling/annulation/C–H oxidation for pyrrole-2-carbaldehyde derivatives.

Condensation and Annulation Using α,β-Unsaturated Aldehydes and Phenacyl Azides

Another method involves the reaction of phenacyl azides with α,β-unsaturated aldehydes at room temperature to form 2-aroyl-5-aryl-pyrroles, which can be further functionalized to aldehydes.

  • This method is practical and operates under mild conditions.
  • It allows for the introduction of aryl substituents at the nitrogen.
  • The reaction proceeds via azide cyclization and rearrangement.

This method is useful for preparing pharmaceutically relevant pyrroles and can be adapted for 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde by selecting appropriate starting materials.

Preparation from Pyrrole-2-carboxaldehyde Precursors

Pyrrole-2-carboxaldehyde itself can be prepared by classical methods such as the Vilsmeier-Haack reaction on pyrrole or by oxidation of pyrrole derivatives.

  • The crude pyrrole-2-carboxaldehyde is purified by recrystallization from petroleum ether.
  • Subsequent N-arylation with 4-ethoxyphenyl substituents can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

This stepwise approach is more traditional but allows for precise control over substitution patterns.

Base-Promoted Annulation and Functionalization

Base-promoted [4+2] annulation reactions have been reported for the synthesis of pyrrole-2-carbaldehyde derivatives.

  • Reactions are typically carried out under nitrogen atmosphere.
  • Use of bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) in DMF at 60 °C for 24 hours.
  • Starting materials include substituted pyrrole-2-carbaldehydes and α,β-unsaturated esters or aldehydes.
  • This method provides good yields (up to 83%) and tolerates various substituents including 4-ethoxyphenyl groups.

An example procedure involves mixing 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde with methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate under DBN catalysis to yield the target compound as a yellow oil.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
I2/CuCl2-mediated oxidative annulation 4-Ethoxyacetophenone, 4-ethoxyaniline, ethyl acetoacetate, CuI, I2, RT One-pot, mild, broad scope 30–80% Confirmed by X-ray crystallography
Phenacyl azide + α,β-unsaturated aldehyde Phenacyl azide, α,β-unsaturated aldehyde, RT Mild, practical Moderate Suitable for pharmaceutically relevant pyrroles
Vilsmeier-Haack on pyrrole + N-arylation Pyrrole, POCl3/DMF, then N-arylation Classical, stepwise control Variable Requires purification steps
Base-promoted [4+2] annulation DBN, DMF, 60 °C, substituted pyrrole-2-carbaldehyde Good yields, functional group tolerance Up to 83% Suitable for 4-ethoxyphenyl derivatives

Research Findings and Practical Considerations

  • The oxidative annulation method is currently the most efficient for direct synthesis of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde derivatives.
  • Reaction conditions are mild, avoiding harsh reagents or high temperatures.
  • The presence of the ethoxy group on the phenyl ring is well tolerated, and the aldehyde functionality is introduced selectively at the 2-position of the pyrrole.
  • Purification typically involves standard chromatographic techniques or recrystallization.
  • Structural confirmation is achieved by NMR, IR, and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Ethoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde features a pyrrole ring substituted with an ethoxyphenyl group and an aldehyde functional group. This structure influences its reactivity and potential interactions in biological systems.

Synthesis and Chemical Applications

The compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized for various applications, including:

  • Synthesis of Indole Derivatives : The compound can be transformed into more complex indole derivatives through various chemical reactions, such as cyclization and substitution reactions. Indoles are known for their biological activities, making this transformation valuable in medicinal chemistry.
  • Formation of Enaminones : 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde can participate in reactions to form enaminones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Chemical Transformations

Reaction TypeProduct TypeYield (%)
CyclizationIndole DerivativeTBD
Formation of EnaminonesEnaminoneTBD

The biological potential of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde has been explored in several studies:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria like Staphylococcus aureus and Mycobacterium tuberculosis.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus (ATCC 25923)3.90
S. aureus (MRSA ATCC 43300)<1.00
  • Anticancer Potential : Research indicates that compounds similar to 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)TBD
Compound BMDA-MB-231 (Breast Cancer)TBD

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various pyrrole derivatives, including 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde. The study found significant inhibition against resistant bacterial strains, suggesting its potential role in developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of pyrrole-based compounds, derivatives showed varying degrees of activity against several cancer cell lines. Modifications to the pyrrole structure were correlated with enhanced biological activity, indicating that further research could optimize these compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The ethoxyphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituent(s) Key Properties/Effects Evidence ID
1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde 4-Ethoxyphenyl (–OCH₂CH₃) Enhanced lipophilicity; moderate electron-donating effect.
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde 4-Fluorophenyl (–F) Electron-withdrawing; increased polarity; molecular weight = 189.18 g/mol.
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde 4-Dimethylaminophenyl (–N(CH₃)₂) Strong electron-donating; potential for pH-sensitive behavior.
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde 2-Nitrophenyl (–NO₂) Electron-withdrawing; meta-directing; may reduce stability due to nitro group.
1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde Thienyl-pyrimidinyl Extended π-conjugation; potential for optoelectronic applications.
Pyrrolezanthine (5-hydroxymethyl-1-[2-(4-hydroxyphenyl)ethyl]-1H-pyrrole-2-carbaldehyde) Hydroxyphenylethyl and hydroxymethyl Increased hydrogen-bonding capacity; likely bioactive (isolated from medicinal plants).

Physicochemical Properties

  • Solubility : Fluorophenyl and nitrophenyl derivatives exhibit lower lipophilicity than the ethoxyphenyl analog, as evidenced by storage conditions (e.g., 1-(4-fluorophenyl) derivative stored at 2–8°C; ).
  • Melting Points : While data for the ethoxyphenyl compound is unavailable, analogs like 1-(4-((1S,2S)-2-methylcyclobutyl)phenyl)-1H-pyrrole have m.p. 54–56°C (), suggesting substituents significantly influence crystallinity.

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., ethoxy, dimethylamino) enhance resonance stabilization of the pyrrole ring, while electron-withdrawing groups (e.g., nitro, fluoro) increase electrophilicity at the aldehyde position .

Synthetic Flexibility : Pallada-electrocatalyzed methods () offer scalability for derivatives, though yields vary (e.g., 50% for 5ae in ).

Biological Activity

1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12H13NO2 and a molar mass of 203.24 g/mol, exhibits various pharmacological properties, making it a subject of research in areas such as anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The structure of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{NO}_{2}

This compound features a pyrrole ring substituted with an ethoxy group and an aldehyde functional group, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde has revealed several promising effects:

  • Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : In vitro studies suggest that 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The biological effects of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde are attributed to its ability to interact with specific molecular targets:

  • Caspase Activation : In cancer cells, the compound activates caspases, which are crucial for the apoptotic process. This leads to programmed cell death.
  • Membrane Disruption : In microbial cells, the ethoxy group enhances lipophilicity, allowing the compound to penetrate and disrupt bacterial membranes effectively.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrole derivatives, including 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde. The results showed an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's mechanism involved membrane disruption and inhibition of cell wall synthesis .

Anti-inflammatory Potential

In a study focused on inflammatory markers, this compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages by 40%, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)MIC (µg/mL)Biological Activity
1-(4-Ethoxyphenyl)-1H-pyrrole-2-carbaldehydeStructure1015Anticancer, Antimicrobial
5-MethoxyindoleStructure2530Anticancer
Pyrrolidine derivativeStructure2020Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrrole aldehydes are often synthesized by reacting pyrrole derivatives with substituted aryl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting reaction time, temperature (typically 80–120°C), and stoichiometry of reagents. Yields for analogous pyrrole-carbaldehydes have been reported up to 85–98% by controlling moisture and using anhydrous solvents .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde?

  • 1H/13C NMR : Assign peaks for the aldehyde proton (δ ~9.5–10.5 ppm) and ethoxyphenyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
  • X-ray crystallography : Resolves bond angles and torsional conformations, particularly for the pyrrole-aldoxime moiety and ethoxyphenyl substituent .
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole ring vibrations (~3100 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Hazard statements : Harmful if swallowed (H302). Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources due to flammability .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and electronic properties of 1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde?

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. This helps identify reactive sites for electrophilic substitution or nucleophilic additions .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes or receptors) by analyzing binding affinities with proteins, leveraging the compound’s aldehyde group as a hydrogen-bond acceptor .

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

  • Case study : If NMR signals for the ethoxyphenyl group overlap with pyrrole protons, use 2D NMR (COSY, HSQC) to resolve coupling patterns. For ambiguous crystallographic data (e.g., disorder in the ethoxy chain), refine structures using SHELXL with restraints on bond lengths and angles .
  • Cross-validation : Compare experimental IR/Raman spectra with computed vibrational modes from DFT to confirm assignments .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological applications?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 250–300 nm (typical for aromatic aldehydes).
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models. Stability is often pH-dependent due to aldehyde hydration or oxidation .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux condensation, anhydrous conditions
Structural ElucidationX-ray crystallography, 2D NMR
Computational ModelingDFT (B3LYP), molecular docking
Stability ProfilingHPLC-UV, kinetic analysis

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